molecular formula C6H14BrN B3279790 2-Pentanamine, 1-bromo-4-methyl-, (2R)- CAS No. 700340-38-1

2-Pentanamine, 1-bromo-4-methyl-, (2R)-

Cat. No.: B3279790
CAS No.: 700340-38-1
M. Wt: 180.09 g/mol
InChI Key: IZIKWFKRKGNEEJ-ZCFIWIBFSA-N
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Description

Significance of Chiral Amines as Stereoselective Synthons

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govpharmtech.com Their importance stems from their ability to introduce a defined stereocenter into a molecule, which can direct the stereochemical outcome of subsequent reactions. These amines can act as chiral auxiliaries, temporarily attached to a substrate to guide a stereoselective transformation before being cleaved, or they can be incorporated directly into the final target molecule. scirea.orgorganic-chemistry.org The development of efficient methods for the enantioselective synthesis of chiral amines, such as asymmetric hydrogenation and biocatalytic transamination, has been a major focus of research. nih.govpharmtech.comnih.gov

Role of Halogenated Amine Scaffolds in Complex Molecule Construction

The incorporation of halogen atoms, particularly bromine, into amine scaffolds adds another layer of synthetic versatility. The carbon-bromine bond can participate in a wide range of chemical reactions, including nucleophilic substitutions and cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.gov The presence of both an amine and a bromine atom on a chiral scaffold, as in (2R)-2-Pentanamine, 1-bromo-4-methyl-, provides orthogonal handles for sequential chemical modifications. This dual functionality makes such compounds highly valuable in the construction of complex and densely functionalized molecules.

Overview of Research Trajectories for (2R)-2-Pentanamine, 1-bromo-4-methyl-

While specific research focused exclusively on (2R)-2-Pentanamine, 1-bromo-4-methyl- is not extensively documented in publicly available literature, its structural motifs suggest clear research trajectories. A primary area of investigation would be its synthesis from readily available chiral precursors, such as the amino acid L-leucine, which shares the same carbon skeleton. rsc.org Synthetic routes would likely involve the reduction of the carboxylic acid to an alcohol, followed by conversion of the hydroxyl group to a bromide.

Another key research direction is the exploration of its reactivity. The primary amine can be readily derivatized or used to direct further reactions, while the bromo-methyl group is a prime site for nucleophilic substitution. This allows for the introduction of a wide variety of substituents, making it a versatile intermediate for the synthesis of libraries of chiral compounds for drug discovery and other applications. rsc.org

Current Challenges and Opportunities in Chiral Bromoamine Chemistry

The synthesis and application of chiral bromoamines are not without their challenges. One significant hurdle is the potential for racemization or epimerization at the stereocenter during synthesis or subsequent reactions. scirea.org The purification of chiral compounds can also be complex and costly. scirea.org Furthermore, the development of highly stereoselective methods for the synthesis of these compounds remains an active area of research. pharmtech.com

Despite these challenges, the opportunities presented by chiral bromoamines are substantial. Their ability to serve as versatile chiral building blocks opens doors to the synthesis of novel and complex molecules with potential applications in medicine and materials science. nih.govresearchgate.net The development of new catalytic methods for their synthesis and functionalization is a key area of opportunity, promising more efficient and sustainable routes to these valuable compounds. nih.govresearchgate.net The use of biocatalysis, for example, offers a green and highly selective approach to producing chiral amines and their derivatives. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-bromo-4-methylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN/c1-5(2)3-6(8)4-7/h5-6H,3-4,8H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIKWFKRKGNEEJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CBr)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for 2r 2 Pentanamine, 1 Bromo 4 Methyl

Enantioselective Approaches to the 2-Pentanamine Core

A critical step in the synthesis is the establishment of the chiral amine functionality at the C2 position. Chiral amines are crucial components in many pharmaceuticals and agrochemicals, and numerous methods have been developed for their enantioselective synthesis. nih.govacs.org

Asymmetric catalysis offers a highly efficient and atom-economical route to chiral amines. acs.org The most direct approach involves the asymmetric hydrogenation or reductive amination of a prochiral precursor, such as 4-methyl-2-pentanone (B128772) or the corresponding imine.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, are pivotal in this area. nih.gov For the synthesis of the (2R)-pentanamine core, the asymmetric reduction of the imine derived from 4-methyl-2-pentanone is a primary strategy. The development of catalysts for the hydrogenation of N-unprotected imines has been a significant advancement, providing direct access to primary amines. nih.gov

Table 1: Examples of Asymmetric Catalytic Systems for Chiral Amine Synthesis

Catalyst/Ligand System Substrate Type Product Type Enantiomeric Excess (ee)
Ir-based catalyst Imines α-Chiral Primary Amines High
Rh-based catalyst Imines α-Chiral Primary Amines High

This table presents generalized data on the performance of catalytic systems applicable to the synthesis of chiral amines.

Biomimetic chemocatalysis, inspired by enzymatic transamination, has also emerged as a powerful method for the direct asymmetric synthesis of α-chiral primary amines. rsc.org

The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry. wikipedia.org This method involves covalently attaching a chiral molecule to a substrate to direct a subsequent diastereoselective transformation. numberanalytics.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of the (2R)-2-pentanamine core, a precursor carboxylic acid, 4-methylpentanoic acid, could be coupled to a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. wikipedia.orgnih.gov The resulting amide can then undergo diastereoselective α-amination or alkylation. For instance, an enolate formed from a pseudoephenamine amide can react with an electrophilic amine source, with the stereochemical outcome dictated by the auxiliary. nih.gov

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Reaction Stereocontrol Mechanism
Evans Oxazolidinones Aldol, Alkylation Steric hindrance from the substituent directs incoming electrophiles. wikipedia.org
Pseudoephedrine/Pseudoephenamine Alkylation The auxiliary forms a rigid chelated enolate, exposing one face to alkylation. nih.gov
Camphorsultam Various Steric blocking directs the approach of reagents. rsc.org

This table summarizes common chiral auxiliaries and their general mode of action in asymmetric synthesis.

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical methods. manchester.ac.uk Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. Key enzyme classes for chiral amine synthesis include ω-transaminases (ATAs) and imine reductases (IREDs). manchester.ac.uk

An ω-transaminase could be used to convert the prochiral ketone, 4-methyl-2-pentanone, directly into (2R)-4-methyl-2-pentanamine with high enantiomeric purity by using an appropriate amino donor. Alternatively, an (R)-selective imine reductase could reduce the corresponding pre-formed imine to the desired amine. manchester.ac.uk Multi-enzyme cascades can also be designed for more complex transformations in a single pot. mdpi.com

Table 3: Enzymatic Approaches to Chiral Amine Synthesis

Enzyme Class Reaction Type Selectivity Advantages
ω-Transaminases (ATAs) Asymmetric synthesis from ketones High enantioselectivity High efficiency, mild conditions. nih.gov
Imine Reductases (IREDs) Asymmetric reduction of imines High enantioselectivity Direct route to secondary/tertiary amines. manchester.ac.uk

This table outlines key enzyme classes used for the production of enantiopure amines.

Regioselective Introduction of the Bromine Moiety

Once the chiral amine core is established, the next critical step is the regioselective introduction of a bromine atom at the C1 position. This requires a method that is selective for the terminal methyl group and does not interfere with the chiral amine center, which typically requires protection (e.g., as a carbamate (B1207046) or amide).

A plausible strategy involves starting with a precursor that already contains a functional group at the C1 position, which can be converted to a bromide. For example, a precursor like (2R)-amino-4-methyl-1-pentanol (derived from the natural amino acid (R)-leucine) could be used. After protecting the amine, the primary alcohol can be converted to a bromide using standard reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (the Appel reaction).

Direct C-H bromination of an unactivated sp³ carbon is challenging but can be achieved using radical-mediated reactions. researchgate.net Visible-light-mediated methods using N-bromoamides or other N-bromo reagents have shown promise for site-selective C-H functionalization. researchgate.net However, achieving selectivity for the C1 position over other sites in the molecule would require careful optimization of directing groups and reaction conditions.

Precursor Chemistry and Starting Material Design for Stereospecific Transformations

A potential synthetic pathway starting from (R)-leucine is as follows:

Reduction of the Carboxylic Acid: The carboxylic acid group of (R)-leucine can be reduced to a primary alcohol to form (2R)-2-amino-4-methyl-1-pentanol, also known as (R)-leucinol.

Amine Protection: The nucleophilic amine group must be protected to prevent side reactions in subsequent steps. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Hydroxyl to Bromide Conversion: The primary hydroxyl group of the protected (R)-leucinol can be substituted with bromine. The Appel reaction (CBr₄/PPh₃) or the use of PBr₃ are effective for this transformation.

Deprotection: The final step would be the removal of the amine protecting group under appropriate conditions (e.g., acid for Boc) to yield the target compound, (2R)-2-Pentanamine, 1-bromo-4-methyl-.

This approach leverages the inherent chirality of the starting material, avoiding the need for a separate enantioselective step for the amine center.

Optimization of Reaction Conditions for Enantio- and Diastereoselectivity

For any chosen synthetic route, optimization of reaction parameters is crucial to maximize yield and stereoselectivity. researchgate.net

In Asymmetric Catalysis: The choice of metal precursor, chiral ligand, solvent, temperature, and pressure can dramatically influence both the conversion and the enantiomeric excess. Ligand screening is often the most critical factor, as small changes in the ligand's electronic or steric properties can invert or significantly improve selectivity. researchgate.net

In Auxiliary-Mediated Synthesis: The choice of base, reaction temperature, and solvent are key to ensuring high diastereoselectivity during the formation of the enolate and its subsequent reaction. The method of auxiliary removal must also be chosen carefully to avoid racemization of the product.

In Bromination Reactions: When performing regioselective bromination, the choice of brominating agent, initiator (for radical reactions), solvent, and temperature are critical variables to control the position of halogenation and prevent over-bromination or side reactions.

Systematic screening of these parameters, often aided by design of experiment (DoE) methodologies, is essential to develop a robust and efficient process for the synthesis of (2R)-2-Pentanamine, 1-bromo-4-methyl-.

Methodologies for Enantiomeric Excess Determination in Synthetic Protocols

The determination of the enantiomeric excess (e.e.) is crucial to verify the stereochemical purity of the synthesized (2R)-2-Pentanamine, 1-bromo-4-methyl-. Due to the non-aromatic and simple aliphatic nature of the compound, direct analysis can be challenging. Therefore, chromatographic methods, particularly after derivatization, are the most reliable techniques.

Gas Chromatography (GC) with a Chiral Stationary Phase

Chiral GC is a powerful technique for separating enantiomers. For aliphatic amines, derivatization is typically required to increase volatility and improve peak shape. nih.govwiley.com

Derivatization: The primary amine of the final product can be derivatized with an achiral reagent to form a more volatile and less polar derivative. A common derivatizing agent for amines is trifluoroacetic anhydride (B1165640) (TFAA). nih.govsigmaaldrich.com The reaction involves treating the amine with TFAA, often in an aprotic solvent, to form the corresponding N-trifluoroacetyl amide.

Chiral Stationary Phase (CSP): The derivatized sample is then injected into a GC equipped with a chiral capillary column. Cyclodextrin-based stationary phases, such as those containing substituted β-cyclodextrins, are highly effective for the separation of enantiomers of derivatized amines. wiley.com

Analysis: The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

ParameterRecommended Condition
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
GC Column Capillary column with a chiral stationary phase (e.g., substituted cyclodextrin)
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID)
Data Analysis Integration of peak areas for each enantiomer

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase

Chiral HPLC is another widely used and effective method for enantiomeric separation. Polysaccharide-based chiral stationary phases are particularly versatile for separating a broad range of chiral compounds, including amines. yakhak.orgresearchgate.net

Derivatization (Optional but Recommended): While direct injection is sometimes possible, derivatization can improve resolution and detection sensitivity. A fluorogenic derivatizing agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used. This allows for highly sensitive fluorescence detection. yakhak.org

Chiral Stationary Phase (CSP): The derivatized (or underivatized) sample is analyzed on an HPLC system with a polysaccharide-based chiral column, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel® series). yakhak.orgnih.gov

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) and an alcohol like 2-propanol, is commonly used. yakhak.org The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution. researchgate.net

Analysis: The enantiomers are separated based on their differential interactions with the CSP. The e.e. is determined by comparing the peak areas from the resulting chromatogram.

ParameterRecommended Condition
Derivatizing Agent 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) (for enhanced sensitivity)
HPLC Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, IC)
Mobile Phase Hexane/2-Propanol mixture
Detector UV or Fluorescence Detector (if derivatized with NBD-Cl)
Data Analysis Integration of peak areas for each enantiomer

Both GC and HPLC methods, when properly developed and validated, can provide accurate and precise determination of the enantiomeric excess of (2R)-2-Pentanamine, 1-bromo-4-methyl-, confirming the success of the stereoselective synthesis.

Mechanistic Investigations of Reactions Involving 2r 2 Pentanamine, 1 Bromo 4 Methyl

Nucleophilic Substitution Reactions at the Brominated Carbon

The primary carbon bearing the bromine atom is an electrophilic center susceptible to attack by nucleophiles. The stereochemical and regiochemical outcomes of these reactions are dictated by the interplay of steric and electronic factors, as well as the nature of the nucleophile and reaction conditions.

Given that the bromine atom is attached to a primary carbon, nucleophilic substitution is expected to proceed predominantly through an SN2 mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide). This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center if the carbon being attacked were chiral. However, in (2R)-2-Pentanamine, 1-bromo-4-methyl-, the substitution occurs at the achiral C1 position. The chiral center at C2 is adjacent to the reaction center and, while it can influence the reaction rate through steric hindrance, the substitution at the primary carbon itself does not directly involve the chiral center. Therefore, the (2R) configuration of the molecule is retained in the product.

The SN1 pathway, which involves the formation of a carbocation intermediate, is highly unlikely for a primary halide like (2R)-2-Pentanamine, 1-bromo-4-methyl-. Primary carbocations are inherently unstable, and the conditions required to force an SN1 reaction would likely favor elimination or other side reactions.

A representative SN2 reaction is the displacement of the bromide by a nucleophile such as hydroxide (B78521) or cyanide. The reaction proceeds in a single, concerted step.

Table 1: Predicted Outcome of SN2 Reaction on (2R)-2-Pentanamine, 1-bromo-4-methyl-

Nucleophile Product Stereochemical Outcome at C2
OH⁻ (2R)-1-hydroxy-4-methyl-2-pentanamine Retention of configuration
CN⁻ (2R)-1-cyano-4-methyl-2-pentanamine Retention of configuration

The amine group within the (2R)-2-Pentanamine, 1-bromo-4-methyl- molecule can act as an internal nucleophile, leading to an intramolecular cyclization reaction. This is a special case of nucleophilic substitution where the nucleophile and the electrophile are part of the same molecule. Such reactions are often kinetically favored due to the proximity of the reacting centers.

In the presence of a non-nucleophilic base, the amine can be deprotonated to enhance its nucleophilicity, facilitating the attack on the adjacent brominated carbon. This intramolecular SN2 reaction would lead to the formation of a three-membered ring, an aziridine (B145994). The reaction is expected to be stereospecific, with the nitrogen atom attacking the C1 carbon and displacing the bromide ion. The resulting product would be a substituted aziridine with the stereochemistry at the C2 position retained. The formation of larger rings through attack at other positions is not feasible in this molecule.

Table 2: Predicted Product of Intramolecular Cyclization

Reactant Conditions Product

Elimination Reactions (E1, E2) and Regiochemical Outcomes

Elimination reactions of (2R)-2-Pentanamine, 1-bromo-4-methyl- involve the removal of the bromine atom and a proton from an adjacent carbon, leading to the formation of an alkene. The primary substrate strongly favors the E2 (bimolecular elimination) mechanism, which is a single-step process requiring a strong base. ksu.edu.sa The E1 (unimolecular elimination) mechanism is disfavored due to the instability of the primary carbocation intermediate. ksu.edu.sa

The regiochemical outcome of the E2 reaction is determined by which β-proton is removed. In (2R)-2-Pentanamine, 1-bromo-4-methyl-, there are two β-protons: one on the C2 carbon and two on the methyl group attached to the C4 carbon is not a beta-position to the bromine. The primary β-protons are on the C2 carbon. Abstraction of a proton from the C2 position would lead to the formation of 4-methyl-1-penten-2-amine.

The regioselectivity of E2 reactions is governed by Zaitsev's rule and Hofmann's rule. ksu.edu.sa Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while Hofmann's rule predicts the formation of the less substituted alkene. The outcome is often dependent on the steric bulk of the base used. A small, strong base (e.g., sodium ethoxide) typically favors the Zaitsev product, while a bulky base (e.g., potassium tert-butoxide) favors the Hofmann product due to steric hindrance. libretexts.org In the case of (2R)-2-Pentanamine, 1-bromo-4-methyl-, there is only one position for β-elimination, so only one alkene product is possible.

Table 3: Predicted Regiochemical Outcome of E2 Elimination

Base Predicted Major Product
Sodium ethoxide (EtONa) 4-methyl-1-penten-2-amine

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromo Functionality

The carbon-bromine bond in (2R)-2-Pentanamine, 1-bromo-4-methyl- can be activated by transition metal catalysts, enabling a variety of powerful cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a versatile method for forming carbon-nitrogen bonds. In this reaction, the primary bromoalkane can be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good selectivity. For primary alkyl bromides, bulky electron-rich phosphine (B1218219) ligands are often employed.

Palladium-catalyzed carbonylation allows for the introduction of a carbonyl group. researchgate.net In the presence of carbon monoxide and a suitable palladium catalyst, (2R)-2-Pentanamine, 1-bromo-4-methyl- can be converted into a variety of carbonyl derivatives. For example, reaction with an alcohol would yield an ester, while reaction with an amine would produce an amide. These reactions typically require a palladium catalyst, a phosphine ligand, a base, and a source of carbon monoxide. nih.gov

Table 4: Predicted Products of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Typical Catalyst System Predicted Product
Amination Aniline Pd₂(dba)₃ / Buchwald ligand, NaOtBu (2R)-N¹-phenyl-4-methyl-1,2-pentanediamine
Carbonylation Methanol Pd(OAc)₂ / Xantphos, Et₃N, CO Methyl (3R)-3-amino-5-methylhexanoate

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for the formation of carbon-heteroatom bonds. These reactions are particularly useful for the amination of alkyl halides. The reaction of (2R)-2-Pentanamine, 1-bromo-4-methyl- with an amine in the presence of a copper(I) salt (e.g., CuI) and a ligand (often a diamine or an amino acid) would be expected to yield the corresponding N-alkylated product. These reactions are often performed at elevated temperatures.

Table 5: Predicted Outcome of Copper-Mediated Amination

Amine Typical Catalyst System Predicted Product
Pyrrolidine CuI / L-proline, K₂CO₃ (2R)-1-(pyrrolidin-1-yl)-4-methyl-2-pentanamine

Reactivity of the Amine Functionality: Alkylation, Acylation, and Derivatization Mechanisms

The primary amine group in (2R)-2-Pentanamine, 1-bromo-4-methyl- is a nucleophilic center, readily participating in reactions with electrophiles. The mechanisms of alkylation, acylation, and other derivatizations are fundamental to its application in organic synthesis.

Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic. Alkylation introduces an alkyl group onto the amine. The reaction with an alkyl halide, for instance, typically proceeds via a nucleophilic substitution mechanism (SN2).

Mechanism: The amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. This results in the formation of a secondary amine. Further alkylation can occur to yield tertiary amines and even quaternary ammonium (B1175870) salts, often leading to a mixture of products unless reaction conditions are carefully controlled. The stereocenter at the C2 position of the pentanamine backbone is generally retained during these reactions.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) to the amine, forming an amide. This is a common derivatization technique. Acylating agents are typically acyl chlorides or anhydrides.

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride or carboxylate) to form the stable amide. This reaction is generally very efficient and selective for the amine functionality.

Derivatization for Chiral Analysis: The chiral nature of (2R)-2-Pentanamine, 1-bromo-4-methyl- makes it a candidate for chiral derivatization. This process involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers exhibit different physical properties, such as distinct signals in NMR spectroscopy or different retention times in chromatography, allowing for the determination of enantiomeric purity. nih.govrsc.org

Mechanism: A common approach involves the formation of amides or imines with a chiral reagent. For example, reaction with Mosher's acid chloride (a chiral acyl chloride) would yield diastereomeric amides. nih.gov The mechanism is the same as for general acylation. Alternatively, reaction with a chiral aldehyde or ketone can form diastereomeric imines. rsc.org

Illustrative Reaction Data for Amine Derivatization

Reaction TypeReagent ExampleProduct TypeGeneral Mechanistic Pathway
AlkylationMethyl IodideSecondary AmineSN2
AcylationAcetyl ChlorideAmideNucleophilic Acyl Substitution
Chiral Derivatization(S)-Naproxen ChlorideDiastereomeric AmidesNucleophilic Acyl Substitution

Kinetic and Thermodynamic Aspects of Reactions Involving the Chiral Bromoamine

Detailed kinetic and thermodynamic data for reactions specifically involving (2R)-2-Pentanamine, 1-bromo-4-methyl- are scarce. However, general principles governing the reactivity of similar chiral bromoamines and N-bromoamines can provide valuable insights.

Kinetic Considerations: The rates of reactions involving this molecule are influenced by several factors:

Steric Hindrance: The isobutyl group attached to the chiral center can sterically hinder the approach of reactants to both the amine and the bromine-bearing carbon. This would be expected to slow down the rate of SN2 reactions at the C1 position.

Nucleophilicity of the Amine: The basicity and nucleophilicity of the primary amine will affect the rates of alkylation and acylation. These properties can be influenced by the solvent and the electronic nature of the substituents.

Leaving Group Ability: The bromide ion is a good leaving group, facilitating nucleophilic substitution reactions at the C1 position.

Kinetic studies on the reactions of aliphatic N-bromamines (formed by the oxidation of the amine) have shown that the reactions are often first-order with respect to both the bromamine (B89241) and the nucleophile. rsc.orgpsu.edu For instance, the reaction of N-bromamines with bromide ions in acidic media proceeds through the protonated N-bromamine. rsc.orgpsu.edu

Thermodynamic Considerations: The thermodynamics of reactions involving (2R)-2-Pentanamine, 1-bromo-4-methyl- are governed by the relative stabilities of the reactants and products.

Bond Enthalpies: The formation of stronger bonds in the products compared to the reactants will result in an exothermic reaction. For example, in acylation, the formation of the strong C-N and C=O bonds in the amide contributes to a favorable enthalpy change.

Benchmark thermochemical data for simple bromamines have been computed, providing insights into their stability. rsc.org These studies indicate that halamines can be significantly stabilized by electron correlation forces. rsc.org

Generalized Kinetic and Thermodynamic Parameters for Bromoamine Reactions

ParameterInfluencing FactorsExpected Trend for (2R)-2-Pentanamine, 1-bromo-4-methyl-
Rate Constant (k) Steric hindrance, Nucleophilicity, Leaving group ability, TemperatureModerate rates for SN2 at C1 due to some steric hindrance.
Activation Energy (Ea) Reaction mechanism, Steric effectsHigher Ea for sterically hindered pathways.
Enthalpy of Reaction (ΔH) Bond strengths of reactants and productsExothermic for most derivatization reactions (e.g., acylation).
Entropy of Reaction (ΔS) Change in the number of molecules and degrees of freedomCan be positive for elimination reactions, often small for substitution.

Advanced Spectroscopic and Chiroptical Characterization Methodologies for 2r 2 Pentanamine, 1 Bromo 4 Methyl

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Confirmation

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netdocbrown.info This technique is exceptionally powerful for determining the absolute configuration of small chiral molecules in solution. researchgate.netmiamioh.edudocbrown.info The VCD spectrum is highly sensitive to the molecule's three-dimensional geometry, providing a unique fingerprint for a specific enantiomer. researchgate.net

For (2R)-2-Pentanamine, 1-bromo-4-methyl-, the VCD spectrum would be characterized by specific positive and negative bands corresponding to its various vibrational modes. The absolute configuration can be unequivocally assigned by comparing the experimental VCD spectrum with a theoretical spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.netmiamioh.edu A strong correlation between the experimental and calculated spectra for the (2R) configuration would confirm its stereochemistry. The VCD spectra of enantiomers are mirror images of each other, meaning a positive peak in one enantiomer will be a negative peak in the other. nih.gov

Table 1: Predicted VCD and IR Spectral Data for Key Vibrational Modes of (2R)-2-Pentanamine, 1-bromo-4-methyl- This table presents hypothetical data based on typical vibrational frequencies for the functional groups present.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted VCD Intensity (ΔA x 10⁻⁵)
N-H Stretch 3300-3400 +/-
C-H Stretch (asymmetric) 2960 +/-
C-H Stretch (symmetric) 2870 +/-
N-H Bend 1590-1650 +/-

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Analysis of Chiroptical Properties

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the interaction of a chiral molecule with plane-polarized and circularly polarized light, respectively, in the ultraviolet-visible (UV-Vis) region. chemicalbook.comchemicalbook.com ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. chemicalbook.comgexinonline.com

For (2R)-2-Pentanamine, 1-bromo-4-methyl-, which lacks a strong chromophore in the near-UV region, a plain ORD curve might be expected, showing a steady increase or decrease in optical rotation with decreasing wavelength. docbrown.info Any electronic transitions associated with the amine or bromide functional groups would likely occur at shorter wavelengths. The sign of the Cotton effect, a characteristic feature in ORD and CD curves near an absorption band, is directly related to the absolute configuration of the molecule. gexinonline.comlibretexts.org

Table 2: Hypothetical Chiroptical Data for (2R)-2-Pentanamine, 1-bromo-4-methyl- This table illustrates the expected type of data obtained from ORD/CD analysis.

Wavelength (nm) Specific Rotation [α] (degrees) Molar Ellipticity [θ] (deg·cm²/dmol)
589 (Na D-line) Positive/Negative Value -
400 Increased Positive/Negative Value Near Zero
300 Further Increased Value Near Zero

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure and conformational preferences of molecules in solution. mdpi.comresearchgate.net For (2R)-2-Pentanamine, 1-bromo-4-methyl-, ¹H and ¹³C NMR spectra would confirm the connectivity of the atoms.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximities of protons, which is crucial for determining the preferred conformation of the flexible alkyl chain. The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation. researchgate.net For instance, the relative orientations of the bromo, amino, and isobutyl groups would be reflected in the coupling constants and chemical shifts. The presence of the chiral center renders the two protons of the CH₂Br group diastereotopic, and they would be expected to show distinct signals and couplings in the ¹H NMR spectrum. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (2R)-2-Pentanamine, 1-bromo-4-methyl- This table presents predicted data based on analogous structures.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
CH₃ (on C4) ~0.9 Doublet
CH (on C4) ~1.8 Multiplet
CH₂ (on C3) ~1.5 Multiplet
CH (on C2) ~3.0 Multiplet
CH₂Br (on C1) ~3.4 Multiplet (diastereotopic)

Advanced Mass Spectrometry Techniques for Isomeric Differentiation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For (2R)-2-Pentanamine, 1-bromo-4-methyl-, the mass spectrum would show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). libretexts.orgmdpi.com

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of the molecule. The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For (2R)-2-Pentanamine, 1-bromo-4-methyl-, this would lead to the formation of specific fragment ions. The loss of the bromine atom is also a likely fragmentation pathway. While standard MS cannot differentiate between enantiomers, coupling MS with a chiral separation technique like chiral gas chromatography would allow for their distinction.

Table 4: Predicted Key Mass Spectral Fragments for (2R)-2-Pentanamine, 1-bromo-4-methyl- (MW ≈ 180/182) This table outlines expected fragmentation patterns based on the structure.

m/z Possible Fragment Identity Fragmentation Pathway
180/182 [C₆H₁₄BrN]⁺ Molecular Ion
101 [C₆H₁₄N]⁺ Loss of Br radical
86 [C₅H₁₂N]⁺ Alpha-cleavage (loss of CH₂Br)

X-ray Crystallography of Derivatives for Solid-State Stereochemical Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. While obtaining suitable crystals of the primary amine itself can be challenging, derivatization to a salt (e.g., hydrobromide) or an amide can facilitate crystallization.

A successful X-ray crystallographic analysis of a suitable derivative of (2R)-2-Pentanamine, 1-bromo-4-methyl- would provide precise information on bond lengths, bond angles, and torsion angles, revealing the solid-state conformation of the molecule. For chiral molecules, the crystallographic data can be used to determine the absolute configuration, especially if a heavy atom like bromine is present, which aids in the determination of the Flack parameter.

Table 5: Hypothetical Crystallographic Data for a Derivative of (2R)-2-Pentanamine, 1-bromo-4-methyl- This table is an example of the data that would be obtained from an X-ray crystallography experiment.

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) Example: 10.2, 12.5, 15.8
α, β, γ (°) 90, 90, 90

Synergistic Application of Spectroscopic Data with Computational Predictions

The most powerful approach to the characterization of a chiral molecule like (2R)-2-Pentanamine, 1-bromo-4-methyl- involves the synergistic use of multiple spectroscopic techniques in conjunction with computational chemistry. Computational methods, such as DFT, can be used to predict spectroscopic properties like VCD, ORD, CD, and NMR spectra for different possible conformations and configurations.

By comparing the computationally predicted spectra with the experimental data, a much more detailed and reliable picture of the molecule's structure and behavior can be obtained. For example, a good match between the experimental and calculated VCD spectra can provide a high level of confidence in the assignment of the absolute configuration. Similarly, comparing experimental NMR chemical shifts and coupling constants with calculated values for different low-energy conformers can help to determine the predominant conformation in solution. mdpi.com This integrated approach minimizes ambiguity and provides a robust and comprehensive characterization of the chiral molecule.

Computational and Theoretical Studies of 2r 2 Pentanamine, 1 Bromo 4 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules. nih.gov For (2R)-2-Pentanamine, 1-bromo-4-methyl-, DFT methods can be employed to calculate a range of electronic properties that govern its reactivity. These calculations involve solving the Schrödinger equation for the molecule to determine the electron density distribution and the energies of the molecular orbitals.

Key reactivity descriptors that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. mdpi.com

Furthermore, the distribution of electrostatic potential on the molecular surface can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com For (2R)-2-Pentanamine, 1-bromo-4-methyl-, the nitrogen atom of the amine group is expected to be an electron-rich, nucleophilic center, while the carbon atom bonded to the bromine is an electrophilic site.

Table 1: Calculated Electronic Properties for a Representative Chiral Bromoamine

PropertyValueDescription
HOMO Energy-8.5 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap9.7 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.1 DMeasure of the overall polarity of the molecule.
Electron Affinity1.1 eVEnergy released when an electron is added to the molecule.
Ionization Potential8.6 eVEnergy required to remove an electron from the molecule.

Note: These values are hypothetical and representative for a molecule of this class, as specific experimental or calculated data for (2R)-2-Pentanamine, 1-bromo-4-methyl- are not publicly available.

Conformational Landscape Analysis and Energy Minima Identification

Conformational analysis can be performed by systematically rotating the single bonds within the molecule and calculating the potential energy at each step. This process generates a potential energy surface, from which low-energy conformers (energy minima) can be identified. pressbooks.pub For acyclic alkanes and their derivatives, staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain. pressbooks.pub

In the case of (2R)-2-Pentanamine, 1-bromo-4-methyl-, the interactions between the bulky bromine atom, the amino group, and the isobutyl group will significantly influence the conformational preferences. Theoretical calculations can predict the relative energies of different staggered conformations, such as anti and gauche arrangements of these substituents. pressbooks.pub

Table 2: Relative Energies of Postulated Conformers of (2R)-2-Pentanamine, 1-bromo-4-methyl-

ConformerDihedral Angle (Br-C1-C2-N)Relative Energy (kcal/mol)Population (%)
Anti~180°0.0065
Gauche 1~60°0.8525
Gauche 2~-60°1.2010

Note: The data presented are illustrative and based on general principles of conformational analysis for similar molecules.

Prediction of Spectroscopic Parameters and Chiroptical Responses

Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. schrodinger.com For (2R)-2-Pentanamine, 1-bromo-4-methyl-, the prediction of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C chemical shifts and coupling constants) and its chiroptical properties, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), is of particular interest. researchgate.netnih.gov

The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for a specific enantiomer. nih.govresearchgate.net A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. nih.gov DFT calculations are the state-of-the-art method for predicting VCD spectra. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for a Chiral Amine Analog

Spectroscopic TechniquePredicted ParameterExperimental Parameter
¹H NMRChemical Shift (ppm) for Hα3.15
¹³C NMRChemical Shift (ppm) for C-Br45.2
VCDWavenumber (cm⁻¹) for N-H bend1580 (+)
ECDWavelength (nm) for n→σ* transition210 (-)

Note: This table provides hypothetical data to illustrate the correlation between predicted and experimental values. The signs in parentheses for VCD and ECD indicate the predicted sign of the Cotton effect.

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surface Mapping

Understanding the reaction mechanisms of (2R)-2-Pentanamine, 1-bromo-4-methyl- is fundamental to predicting its chemical behavior. As a bromoalkane, it is expected to undergo nucleophilic substitution reactions. ucsb.edu Computational chemistry allows for the detailed investigation of the reaction pathways, including the identification of transition states and the calculation of activation energies. sciforum.netmdpi.com

For instance, the S\textsubscript{N}2 reaction of (2R)-2-Pentanamine, 1-bromo-4-methyl- with a nucleophile would proceed via a backside attack, leading to an inversion of configuration at the chiral center. masterorganicchemistry.comlibretexts.org Transition state theory can be used to model the geometry and energy of the transition state, which is the highest point on the potential energy surface along the reaction coordinate. sciforum.net The calculated activation energy provides a quantitative measure of the reaction rate. acs.org

Table 4: Calculated Parameters for a Hypothetical S\textsubscript{N}2 Reaction of a Chiral Bromoalkane

ParameterValueDescription
Activation Energy (ΔE‡)22.5 kcal/molThe energy barrier that must be overcome for the reaction to occur.
Reaction Energy (ΔE_rxn)-15.0 kcal/molThe overall energy change of the reaction.
Transition State GeometryTrigonal bipyramidalThe arrangement of atoms at the highest energy point of the reaction pathway.
Key Bond Distances in TSC-Nu: 2.1 Å, C-Br: 2.3 ÅThe partial bonds being formed and broken in the transition state.

Note: These values are illustrative for a typical S\textsubscript{N}2 reaction of a secondary bromoalkane.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

The behavior of (2R)-2-Pentanamine, 1-bromo-4-methyl- in solution is influenced by its interactions with solvent molecules. frontiersin.org Molecular Dynamics (MD) simulations are a powerful tool to study these effects by simulating the movement of the solute and solvent molecules over time. nih.gov

MD simulations can reveal how the solvent affects the conformational equilibrium of the molecule. nih.govrsc.org For example, in a polar protic solvent, hydrogen bonding between the solvent and the amino group could stabilize certain conformations over others. nih.gov These simulations also provide insights into the solvation shell structure and the dynamics of intermolecular interactions, which are crucial for understanding reaction kinetics in solution. frontiersin.org

Quantitative Structure-Activity Relationships (QSAR) for Analogous Chiral Bromoamines

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. gardp.orgdrugdesign.org For a class of compounds like chiral bromoamines, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined activities for a set of analogous compounds, a predictive model can be built. This model could then be used to estimate the activity of new, unsynthesized chiral bromoamines, thereby guiding the design of more potent or selective molecules. nih.gov

Applications of 2r 2 Pentanamine, 1 Bromo 4 Methyl As a Chiral Building Block

Stereoselective Synthesis of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of (2R)-2-Pentanamine, 1-bromo-4-methyl- allows for its use in the stereoselective synthesis of various nitrogen-containing heterocycles, such as pyrrolidines and piperidines. These structural motifs are prevalent in a vast number of bioactive natural products and pharmaceutical agents. nih.govorganic-chemistry.org The primary amino group can act as a nucleophile, while the bromine atom provides an electrophilic site for intramolecular cyclization.

The general strategy involves an initial intermolecular reaction of the amino group, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring. The stereochemistry at the C2 position of the pentanamine backbone directs the formation of new stereocenters during the cyclization process.

For instance, the synthesis of chiral 2-substituted pyrrolidines can be envisioned through the reaction of (2R)-2-Pentanamine, 1-bromo-4-methyl- with a suitable electrophile, followed by base-mediated intramolecular cyclization. The resulting pyrrolidines will bear an isobutyl group at the C5 position, with the stereochemistry controlled by the starting material. A variety of pyrrolidine-containing drugs are synthesized from chiral precursors, highlighting the importance of such building blocks. mdpi.com

Similarly, this chiral bromoamine can be employed in the synthesis of chiral piperidines. The construction of the six-membered ring can be achieved through various synthetic strategies, including ring-closing metathesis or intramolecular alkylation, where the stereocenter from the starting material influences the stereochemical outcome of the final product. The synthesis of enantiomerically pure 3-aminopiperidines, for example, is of significant interest for the preparation of bioactive compounds. beilstein-journals.orgresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from (2R)-2-Pentanamine, 1-bromo-4-methyl-

Starting Material Potential Heterocycle Key Transformation
(2R)-2-Pentanamine, 1-bromo-4-methyl- 2-Isobutylpyrrolidine derivatives Intramolecular N-alkylation

Enantioselective Preparation of Chiral Ligands and Organocatalysts

Chiral amines are fundamental components of many successful chiral ligands and organocatalysts used in asymmetric synthesis. sigmaaldrich.compsu.edu (2R)-2-Pentanamine, 1-bromo-4-methyl- can serve as a precursor for the synthesis of novel chiral ligands and organocatalysts due to its defined stereochemistry and functional handles.

The primary amino group can be readily derivatized to form a wide range of functionalities, such as secondary amines, amides, or sulfonamides. These groups can then coordinate to metal centers in chiral catalysts or act as hydrogen-bond donors in organocatalysts. The isobutyl group, originating from the leucine (B10760876) backbone, provides steric bulk that can influence the chiral environment of the catalytic pocket, leading to high enantioselectivity in catalyzed reactions.

For example, condensation with salicylaldehyde (B1680747) derivatives would yield chiral Schiff base ligands. Alternatively, reaction with phosphorus electrophiles could lead to the formation of chiral phosphine-amine or phosphoramidite (B1245037) ligands, which are highly effective in a variety of metal-catalyzed asymmetric transformations. The development of novel chiral organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, could also incorporate this chiral amine to induce asymmetry. researchgate.netccspublishing.org.cn

Development of New Asymmetric Synthetic Methodologies Utilizing Chiral Bromoamine Precursors

Chiral bromoamines are valuable precursors for developing novel asymmetric synthetic methodologies. The presence of both a nucleophilic amine and an electrophilic bromide allows for a range of transformations. Asymmetric catalysis is a rapidly developing field, with a continuous need for new, efficient, and selective reactions. nih.gov

One area of development is in catalytic asymmetric bromoamination reactions, where a bromine and a nitrogen functionality are introduced across a double bond. While (2R)-2-Pentanamine, 1-bromo-4-methyl- itself is a product of such a conceptual transformation, its derivatives can be used to develop new catalytic systems for these reactions. rsc.orgresearchgate.net

Furthermore, the development of domino or cascade reactions starting from chiral bromoamines can lead to the rapid construction of molecular complexity from simple starting materials. For instance, a reaction sequence could be initiated by the nucleophilic attack of the amine, followed by an intramolecular cyclization involving the bromine atom, and a subsequent rearrangement or fragmentation to yield a complex chiral product. The stereocontrol exerted by the inherent chirality of the bromoamine is crucial for the success of such methodologies. nih.gov

Access to Diverse Chiral Amine and Amino Acid Scaffolds

Chiral amines are ubiquitous in pharmaceuticals and agrochemicals, making their synthesis a topic of significant interest. semanticscholar.orgnih.govresearchgate.net (2R)-2-Pentanamine, 1-bromo-4-methyl- can be a starting point for the synthesis of other valuable chiral amines and non-proteinogenic amino acids.

The bromine atom can be replaced by a variety of nucleophiles through S\textsubscript{N}2 reactions, allowing for the introduction of different functional groups at the C1 position. For example, reaction with sodium azide (B81097) followed by reduction would yield the corresponding chiral 1,2-diamine. Alternatively, reaction with cyanide followed by hydrolysis would lead to the formation of a chiral β-amino acid.

The primary amino group can also be modified. For instance, reductive amination with aldehydes or ketones can lead to a variety of chiral secondary and tertiary amines. This versatility allows for the generation of a library of chiral amines and amino acid derivatives from a single chiral precursor, which is highly valuable in drug discovery and development. nih.gov

Table 2: Examples of Chiral Scaffolds Accessible from (2R)-2-Pentanamine, 1-bromo-4-methyl-

Reagent Resulting Scaffold Potential Application
1. NaN₃ 2. Reduction Chiral 1,2-diamine Ligand synthesis
1. KCN 2. Hydrolysis Chiral β-amino acid Peptide synthesis, building block

Integration into Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org The integration of chiral building blocks into MCRs is an efficient strategy for the synthesis of enantiomerically enriched compound libraries. frontiersin.org

(2R)-2-Pentanamine, 1-bromo-4-methyl- can be utilized in MCRs in several ways. The primary amino group can participate in well-known MCRs such as the Ugi or Passerini reactions. In the Ugi four-component reaction, an aldehyde, an isocyanide, a carboxylic acid, and an amine combine to form an α-acylamino carboxamide. Using the chiral bromoamine in this reaction would introduce a stereocenter and a bromine handle for further functionalization into the product. This approach allows for rapid scaffold diversification and the generation of complex, chiral molecules. nih.govchemistryworld.com

The bromine atom can also play a role in MCRs, either by participating in a subsequent cyclization step or by being a precursor to another reactive group that can engage in the MCR.

Role in the Synthesis of Advanced Organic Intermediates

Beyond its direct use in the synthesis of the aforementioned scaffolds, (2R)-2-Pentanamine, 1-bromo-4-methyl- serves as a key intermediate in the synthesis of more complex and advanced organic molecules. Chiral halogenated compounds are valuable intermediates as the halogen can be readily transformed into other functional groups or participate in cross-coupling reactions. nih.gov

This chiral bromoamine can be a precursor to organometallic reagents, for example, through lithium-halogen exchange or by forming a Grignard reagent. These chiral organometallic species can then be used in stereoselective additions to carbonyl compounds or in cross-coupling reactions to form new carbon-carbon bonds.

Furthermore, the combination of the amino and bromo functionalities allows for the construction of densely functionalized acyclic and cyclic systems that can serve as advanced intermediates in the total synthesis of natural products or other complex target molecules. The ability to control stereochemistry at an early stage using a chiral building block like (2R)-2-Pentanamine, 1-bromo-4-methyl- is a cornerstone of modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-1-bromo-4-methyl-2-pentanamine with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves stereocontrolled alkylation or nucleophilic substitution. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., using chiral ligands in transition-metal-catalyzed reactions) can be employed. The bromine at C1 may originate from bromination of a precursor alcohol via Appel reaction (PBr₃) or HBr substitution . The methyl group at C4 could be introduced via Grignard alkylation. Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess (ee) ≥98% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm backbone structure and substituents. 2D techniques (COSY, HSQC) resolve stereochemical ambiguities. The bromine at C1 causes deshielding in adjacent protons (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₆H₁₃BrN). Fragmentation patterns in EI-MS distinguish bromine isotopes (¹⁹Br/⁸¹Br) .
  • X-ray Crystallography : Heavy bromine atoms facilitate crystal structure determination. SHELXL refinement (via Olex2 or similar software) resolves absolute configuration .

Q. How can solubility and stability be assessed under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. The amine group enhances water solubility, while bromine and methyl groups increase hydrophobicity .
  • Stability : Monitor degradation via TLC or HPLC under acidic/basic conditions, heat, or light exposure. Amine oxidation can be tracked by FTIR (loss of N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the (2R)-configuration influence reactivity compared to the (2S)-enantiomer?

  • Methodological Answer : Stereochemical effects are probed via kinetic resolution or enantioselective reactions. For example, in SN2 reactions, the R configuration may lead to distinct transition-state geometries due to steric hindrance from the C4 methyl group. Computational modeling (DFT, e.g., B3LYP/6-31G*) predicts energy barriers and stereoelectronic effects . Chiral chromatography (e.g., Chiralpak AD-H column) quantifies enantiomer-specific reaction outcomes .

Q. Which DFT functionals accurately predict electronic properties and reaction mechanisms for this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP or M06-2X) with dispersion corrections (D3BJ) model non-covalent interactions. Basis sets like 6-311++G(d,p) capture electron density around bromine and the amine group. For correlation-energy calculations, the Colle-Salvetti functional (adapted to density-functional theory) predicts ionization potentials and electron affinities . Solvent effects (e.g., PCM model) refine predictions for polar protic environments .

Q. How does the bromine substituent at C1 influence nucleophilic substitution pathways?

  • Methodological Answer : Bromine’s electronegativity and leaving-group ability favor SN2 mechanisms. Steric hindrance from the C4 methyl group may slow bimolecular reactions, shifting to SN1 in polar solvents. Kinetic isotope effects (KIE) and Hammett plots quantify substituent impacts. ¹H NMR monitors intermediate carbocation formation in SN1 pathways .

Q. How can contradictions in reported spectroscopic data across studies be resolved?

  • Methodological Answer : Cross-validate data using multiple techniques (e.g., X-ray for absolute configuration vs. NMR coupling constants). For mass spectrometry discrepancies, calibrate instruments with certified standards (NIST) and account for isotopic patterns . Contradictions in optical rotation ([α]D) may arise from impurities; purify via preparative HPLC and re-measure under controlled conditions (e.g., 20°C, sodium D-line) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.